molecular formula C24H16N2O8 B11042529 2-[(1,3-Benzodioxol-5-ylcarbonyl)amino]-4-cyano-6-methoxyphenyl 1,3-benzodioxole-5-carboxylate

2-[(1,3-Benzodioxol-5-ylcarbonyl)amino]-4-cyano-6-methoxyphenyl 1,3-benzodioxole-5-carboxylate

Cat. No.: B11042529
M. Wt: 460.4 g/mol
InChI Key: DQPMJUYJYKQTGE-UHFFFAOYSA-N
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Description

2-[(1,3-Benzodioxol-5-ylcarbonyl)amino]-4-cyano-6-methoxyphenyl 1,3-benzodioxole-5-carboxylate is a complex organic compound featuring multiple functional groups, including benzodioxole, cyano, and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1,3-Benzodioxol-5-ylcarbonyl)amino]-4-cyano-6-methoxyphenyl 1,3-benzodioxole-5-carboxylate typically involves multi-step organic reactions. One common approach includes:

    Formation of the Benzodioxole Moiety: This step involves the cyclization of catechol with formaldehyde to form the 1,3-benzodioxole ring.

    Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent such as sodium cyanide.

    Methoxylation: The methoxy group is typically introduced through methylation using reagents like dimethyl sulfate or methyl iodide.

    Coupling Reactions: The final step involves coupling the benzodioxole derivatives with the cyano and methoxy-substituted phenyl ring using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions, higher yields, and reduced production costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine.

    Substitution: The benzodioxole ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Electrophiles such as bromine (Br₂) or nitronium ion (NO₂⁺) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of primary amines.

    Substitution: Introduction of halogen or nitro groups on the benzodioxole ring.

Scientific Research Applications

Chemistry

In organic synthesis, this compound can serve as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it a versatile intermediate.

Biology

The compound’s structure suggests potential biological activity, particularly in enzyme inhibition or receptor binding studies. It could be used in the design of new pharmaceuticals targeting specific biological pathways.

Medicine

Due to its potential biological activity, this compound might be explored for therapeutic applications, including as an anticancer or antimicrobial agent. Its ability to interact with biological macromolecules could make it a candidate for drug development.

Industry

In materials science, the compound could be used in the development of new polymers or as a precursor for advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 2-[(1,3-Benzodioxol-5-ylcarbonyl)amino]-4-cyano-6-methoxyphenyl 1,3-benzodioxole-5-carboxylate exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting their activity or altering their function. The benzodioxole moiety could facilitate binding to hydrophobic pockets in proteins, while the cyano and methoxy groups might participate in hydrogen bonding or electrostatic interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The unique combination of functional groups in This compound provides it with distinct chemical and biological properties. The presence of both benzodioxole and cyano groups allows for diverse reactivity and potential biological activity, setting it apart from other similar compounds.

Properties

Molecular Formula

C24H16N2O8

Molecular Weight

460.4 g/mol

IUPAC Name

[2-(1,3-benzodioxole-5-carbonylamino)-4-cyano-6-methoxyphenyl] 1,3-benzodioxole-5-carboxylate

InChI

InChI=1S/C24H16N2O8/c1-29-21-7-13(10-25)6-16(26-23(27)14-2-4-17-19(8-14)32-11-30-17)22(21)34-24(28)15-3-5-18-20(9-15)33-12-31-18/h2-9H,11-12H2,1H3,(H,26,27)

InChI Key

DQPMJUYJYKQTGE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC(=O)C2=CC3=C(C=C2)OCO3)NC(=O)C4=CC5=C(C=C4)OCO5)C#N

Origin of Product

United States

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